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Compound of Interest

Compound Name: 2-Fluoro-4-hydroxybenzaldehyde

Cat. No.: B1296990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 2-
Fluoro-4-hydroxybenzaldehyde (C₇H₅FO₂), a key intermediate in the synthesis of various

physiologically active compounds. Understanding its fragmentation patterns and analytical

characteristics is crucial for its identification, quantification, and quality control in research and

drug development settings.

Physicochemical Properties and Mass Spectrometry
Data
2-Fluoro-4-hydroxybenzaldehyde is a fluorinated aromatic aldehyde with a molecular weight

of 140.11 g/mol .[1] Its mass spectrometric analysis is essential for confirming its structure and

purity. The primary ionization techniques employed for its analysis are Gas Chromatography-

Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS).

GC-MS Fragmentation Analysis
Under electron ionization (EI) conditions in GC-MS, 2-Fluoro-4-hydroxybenzaldehyde
undergoes characteristic fragmentation. The NIST Mass Spectrometry Data Center has

recorded a GC-MS spectrum for this compound (NIST Number: 124985).[1][2] The key mass-

to-charge ratios (m/z) observed are summarized in the table below.
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m/z Ratio Proposed Fragment Ion Relative Intensity

140 [M]⁺• (Molecular Ion) High

139 [M-H]⁺ Very High (Top Peak)

111 [M-CHO]⁺ Moderate

83 [M-CHO-CO]⁺ High (3rd Highest)

82 [C₅H₂FO]⁺ Moderate

55 [C₃H₃O]⁺ Moderate

Note: The relative intensities are based on the available NIST data and predicted fragmentation

patterns. The base peak is typically the [M-H]⁺ ion.

The fragmentation pattern is consistent with that of substituted benzaldehydes. The molecular

ion peak ([M]⁺•) is observed at m/z 140. The most abundant fragment ion, the base peak, is

typically observed at m/z 139, corresponding to the loss of a hydrogen atom from the aldehyde

group, forming a stable acylium ion. Subsequent fragmentation involves the loss of the formyl

group (-CHO) to yield a fragment at m/z 111, followed by the loss of carbon monoxide (CO) to

produce a fragment at m/z 83.

ESI-MS Analysis
In negative ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), 2-Fluoro-4-
hydroxybenzaldehyde readily deprotonates at the phenolic hydroxyl group to form the [M-H]⁻

ion at m/z 139. This technique is particularly useful for the analysis of this compound in liquid

chromatography setups.

Experimental Protocols
The following are representative protocols for the mass spectrometric analysis of 2-Fluoro-4-
hydroxybenzaldehyde.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
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This protocol is designed for the qualitative and quantitative analysis of 2-Fluoro-4-
hydroxybenzaldehyde using a standard GC-MS system.

1. Sample Preparation:

Dissolve 1 mg of 2-Fluoro-4-hydroxybenzaldehyde in 1 mL of a suitable volatile solvent

(e.g., dichloromethane or ethyl acetate).

Vortex the solution to ensure complete dissolution.

If necessary, perform serial dilutions to achieve a final concentration in the range of 1-10

µg/mL.

2. GC Conditions:

Injector: Split/splitless, operated in splitless mode.

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 10 °C/min.

Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.
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Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol
This protocol is suitable for the analysis of 2-Fluoro-4-hydroxybenzaldehyde in complex

matrices, often encountered in drug metabolism or reaction monitoring studies.

1. Sample Preparation:

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or

acetonitrile).

Filter the sample through a 0.22 µm syringe filter before injection.

2. LC Conditions:

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient:

0-1 min: 5% B.

1-5 min: Linear gradient from 5% to 95% B.

5-7 min: Hold at 95% B.

7.1-9 min: Return to 5% B and equilibrate.

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:
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Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

Capillary Voltage: 3.5 kV.

Drying Gas Temperature: 325 °C.

Drying Gas Flow: 8 L/min.

Nebulizer Pressure: 35 psi.

Scan Range: m/z 50-500.

Application in Drug Development: A Precursor for
JAK2 Inhibitors
2-Fluoro-4-hydroxybenzaldehyde serves as a crucial building block in the synthesis of potent

and selective Janus kinase 2 (JAK2) inhibitors.[3] Dysregulation of the JAK-STAT signaling

pathway is implicated in various diseases, including myeloproliferative neoplasms and

autoimmune disorders.[4] Therefore, targeting JAK2 is a key strategy in modern drug

development.

The synthesis of these inhibitors often involves the condensation of 2-Fluoro-4-
hydroxybenzaldehyde with other chemical moieties to construct the final pharmacophore. The

analytical methods described herein are essential for monitoring the progress of these

synthetic steps and for the quality control of the final active pharmaceutical ingredient (API).

JAK-STAT Signaling Pathway and the Role of JAK2
Inhibitors
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of

intervention for JAK2 inhibitors.
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Caption: The JAK-STAT signaling pathway and inhibition by a JAK2 inhibitor.

Experimental Workflow: From Synthesis to Analysis
The following diagram outlines a typical experimental workflow for the synthesis and analysis of

a bioactive molecule using 2-Fluoro-4-hydroxybenzaldehyde as a starting material.
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Caption: Workflow for synthesis and analysis of a bioactive molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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